molecular formula C19H17F2N3O2S B2555315 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226436-44-7

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2555315
M. Wt: 389.42
InChI Key: GTJIHQJKJMWAMN-UHFFFAOYSA-N
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Description

The chemical compound ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ is a versatile material extensively used in scientific research due to its diverse applications. It holds promise in areas such as drug discovery, molecular biology, and material science, contributing to advancements in various scientific fields1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’. However, it’s worth noting that compounds with similar structures are often synthesized through multicomponent condensation reactions2.



Molecular Structure Analysis

The molecular structure of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ is not directly available. However, similar compounds have been analyzed using X-ray diffraction (XRD) and Density Functional Theory (DFT) to determine their geometric structure3.



Chemical Reactions Analysis

The specific chemical reactions involving ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not readily available. However, compounds with similar structures often undergo reactions involving functional groups related to toluene4.



Physical And Chemical Properties Analysis

The physical and chemical properties of ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not directly available. However, similar compounds often have properties determined by their molecular structure3.


Scientific Research Applications

Synthetic Procedures and Chemical Properties

The synthesis of related acetamide derivatives has been extensively studied, with researchers developing methods to create compounds with potential biological activities. For instance, Duran and Canbaz (2013) synthesized drug precursors involving acetamide derivative compounds, focusing on their structural confirmation and acidity constants determined via UV spectroscopic studies (Duran & Canbaz, 2013). Similarly, other studies have focused on synthesizing derivatives starting from various intermediates, aiming at discovering compounds with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019) (Ramalingam et al., 2019).

Biological Activities

The compound and its derivatives have been evaluated for their antitumor, antibacterial, and antioxidant activities. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Chkirate et al. (2019) developed pyrazole-acetamide derivatives, characterizing them for their antioxidant activities through various in vitro assays, showing significant activity (Chkirate et al., 2019).

Pharmacological Evaluations and Molecular Docking Studies

Further studies have explored the pharmacological potential of imidazole derivatives, aiming at discovering compounds with antibacterial and antifungal properties (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021) (Daraji et al., 2021). Moreover, molecular docking studies have been utilized to understand the interaction between synthesized compounds and target proteins, aiding in the design of more effective pharmaceutical agents.

Safety And Hazards

The safety and hazards associated with ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not specified in the available resources.


Future Directions

The future directions for ‘2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide’ are not directly available. However, similar compounds are being studied for their potential applications in various fields, including drug discovery, molecular biology, and material science1.


properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-12-2-4-13(5-3-12)16-10-23-19(27-11-17(22)25)24(16)14-6-8-15(9-7-14)26-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJIHQJKJMWAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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